molecular formula C10H11N3O2 B13148137 2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B13148137
M. Wt: 205.21 g/mol
InChI Key: RZFXUYRDCLLLDS-UHFFFAOYSA-N
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Description

2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is an organic compound that belongs to the imidazopyridine family. This compound features a fused imidazole and pyridine ring system, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the formation of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the hydrogenation of the imidazole and pyridine rings . Another approach includes the use of catalysts to facilitate the formation of the imidazopyridine skeleton .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA in the central nervous system. It also inhibits proton pumps and aromatase enzymes, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific structural configuration, which imparts distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications .

Biological Activity

2-Propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused imidazole and pyridine ring system, which is known to impart various pharmacological properties. The presence of the propyl group at the 2-position and a carboxylic acid group at the 7-position contributes to its unique structural characteristics, influencing its biological interactions.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.21 g/mol
  • Structural Features :
    • Imidazo[4,5-b]pyridine core
    • Propyl substitution at the 2-position
    • Carboxylic acid substitution at the 7-position

Pharmacological Activities

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant biological activities. Notably, this compound has been investigated for various pharmacological effects:

  • Antimicrobial Activity :
    • Studies have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, with some derivatives demonstrating MIC values as low as 0.15 μg/mL against Staphylococcus aureus and Bacillus subtilis .
  • Kinase Inhibition :
    • This compound has been identified as a potential inhibitor of several kinases, including GSK-3 and B-Raf kinases, which are crucial in cancer signaling pathways. Inhibitors targeting these kinases can lead to reduced cell proliferation in cancerous tissues .
  • Antioxidant Properties :
    • The compound has shown capability in scavenging free radicals, suggesting potential applications in protecting against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The unique structural features of this compound influence its biological activity. The propyl group may enhance lipophilicity and bioavailability compared to other derivatives with different substitutions:

Compound NameStructural FeaturesUnique Properties
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acidMethyl group at the 2-positionEnhanced lipophilicity
2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acidEthyl group at the 2-positionPotentially improved bioavailability
3-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acidHydroxyl substitution at the 3-positionIncreased solubility

This table illustrates how variations in substituents can lead to distinct pharmacological profiles.

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of various imidazo[4,5-b]pyridine derivatives, including our compound of interest. Results indicated that modifications at specific positions significantly affected antibacterial potency . For instance, compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains.
  • Kinase Inhibition Studies :
    A series of experiments demonstrated that derivatives of imidazo[4,5-b]pyridine could inhibit GSK-3 activity effectively. The presence of specific substituents was correlated with increased inhibition rates, highlighting the importance of structural optimization in drug design .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-propyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-7-12-8-6(10(14)15)4-5-11-9(8)13-7/h4-5H,2-3H2,1H3,(H,14,15)(H,11,12,13)

InChI Key

RZFXUYRDCLLLDS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=NC=CC(=C2N1)C(=O)O

Origin of Product

United States

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